molecular formula C9H13N3O B13919835 Propanamide, 2,2-dimethyl-N-4-pyridazinyl- CAS No. 169050-20-8

Propanamide, 2,2-dimethyl-N-4-pyridazinyl-

Cat. No.: B13919835
CAS No.: 169050-20-8
M. Wt: 179.22 g/mol
InChI Key: FWLASZYBEVATLJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-4-pyridazinylpropanamide is a chemical compound that belongs to the class of pyridazines Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-4-pyridazinylpropanamide typically involves the reaction of 4-chloropyridazine with 2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for 2,2-Dimethyl-N-4-pyridazinylpropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-4-pyridazinylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridazine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

2,2-Dimethyl-N-4-pyridazinylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-4-pyridazinylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-N-4-pyridinylpropanamide: A similar compound with a pyridine ring instead of a pyridazine ring.

    2,2-Dimethyl-N-4-pyrimidinylpropanamide: A compound with a pyrimidine ring.

Uniqueness

2,2-Dimethyl-N-4-pyridazinylpropanamide is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties compared to its pyridine and pyrimidine analogs. The pyridazine ring can engage in different types of interactions and reactions, making this compound valuable for specific applications.

Properties

CAS No.

169050-20-8

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2,2-dimethyl-N-pyridazin-4-ylpropanamide

InChI

InChI=1S/C9H13N3O/c1-9(2,3)8(13)12-7-4-5-10-11-6-7/h4-6H,1-3H3,(H,10,12,13)

InChI Key

FWLASZYBEVATLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CN=NC=C1

Origin of Product

United States

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